molecular formula C12H21BN2O4S B580909 N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide CAS No. 1256360-13-0

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide

Cat. No.: B580909
CAS No.: 1256360-13-0
M. Wt: 300.18
InChI Key: KZTRFGAKQBLHGJ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide is a useful research compound. Its molecular formula is C12H21BN2O4S and its molecular weight is 300.18. The purity is usually 95%.
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Scientific Research Applications

Sulfonamide Inhibitors: A Patent Review (2013-Present)

Sulfonamide compounds have been highlighted as a significant class of synthetic bacteriostatic antibiotics, used for treating bacterial infections among other applications. The review by Gulcin and Taslimi (2018) covers various classes of sulfonamide inhibitors, touching upon their use as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs. This indicates the broad utility of sulfonamides in therapeutic applications, suggesting potential research avenues for related compounds like N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide in similar fields.

Read more about this review.

Sulfonamides: A Patent Review (2008 – 2012)

Carta, Scozzafava, and Supuran (2012) delve into the medicinal significance of the primary sulfonamide moiety present in numerous clinically used drugs. Their work reviews sulfonamides used as carbonic anhydrase inhibitors (CAIs), indicating their role in developing novel drugs for treating conditions like glaucoma and various tumors. This review suggests that compounds incorporating sulfonamide moieties, including potentially this compound, may offer significant value in drug development, especially for targeted therapies.

Explore this patent review.

From Antibacterial to Antitumour Agents: A Brief Review on The Chemical and Medicinal Aspects of Sulfonamides

Azevedo-Barbosa et al. (2020) review the medicinal chemistry aspects of sulfonamides, covering their discovery, structure-activity relationship, and various biological activities. The focus on potential antitumor properties of sulfonamides opens up discussions on the versatility of these compounds in scientific research and drug development. This context might be relevant when considering the applications of structurally complex sulfonamides in cancer research or therapy.

Learn more about this review.

Mechanism of Action

Target of Action

Boronic acid derivatives are often used in suzuki-miyaura coupling reactions , which suggests that this compound may interact with palladium catalysts and various organic halides.

Mode of Action

The compound likely acts as a boron reagent in Suzuki-Miyaura coupling reactions . In these reactions, the boronic ester moiety of the compound interacts with a palladium catalyst and an organic halide to form a new carbon-carbon bond . The exact mode of action would depend on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

Suzuki-miyaura coupling reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals and biologically active compounds . Therefore, the compound could indirectly affect various biochemical pathways by contributing to the synthesis of other active molecules.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and biologically active molecules. The specific molecular and cellular effects would depend on the nature of these products.

Action Environment

The efficacy and stability of the compound are likely to be influenced by various environmental factors. For instance, the compound is sensitive to light and air, and it should be stored under inert gas at room temperature . The compound’s reactivity in Suzuki-Miyaura coupling reactions can also be affected by the choice of solvent, the temperature, and the presence of a base .

Properties

IUPAC Name

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BN2O4S/c1-11(2)12(3,4)19-13(18-11)10-7-8-15(9-10)20(16,17)14(5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTRFGAKQBLHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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